N-butyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide
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Overview
Description
N-butyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide is a sulfonamide compound that has gained attention in recent years due to its potential therapeutic and environmental applications. This compound features a benzofuran ring, which is known for its presence in various biologically active molecules .
Preparation Methods
The synthetic routes for N-butyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide typically involve the following steps:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the sulfonamide group: This step involves the reaction of the benzofuran derivative with a sulfonyl chloride in the presence of a base.
Introduction of the butyl group: This can be done through alkylation reactions using butyl halides.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-butyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-butyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-butyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
N-butyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide can be compared with other sulfonamide compounds that contain benzofuran rings. Similar compounds include:
- N-methyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide
- N-ethyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-butyl-3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-4-5-10-18-23(19,20)12-7-11-21-15-9-6-8-14-13-17(2,3)22-16(14)15/h6,8-9,18H,4-5,7,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCXOQDQHTWPBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)CCCOC1=CC=CC2=C1OC(C2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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